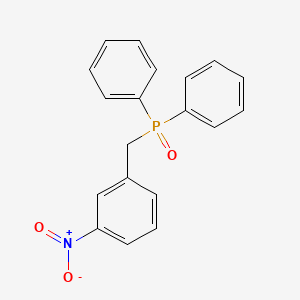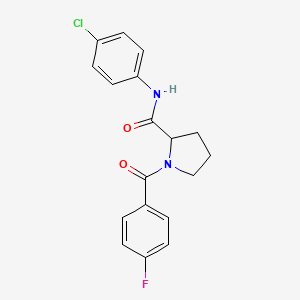![molecular formula C15H19N5O2 B6037229 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6037229.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has been researched extensively for its potential therapeutic applications. It was first identified as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the activation of the immune system. Since then, MCC-950 has been studied for its effects on various diseases and conditions.
Mechanism of Action
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome, a protein complex involved in the activation of the immune system. The NLRP3 inflammasome is activated in response to various stimuli, such as infection, tissue damage, and metabolic stress. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been shown to have anti-inflammatory effects in various disease models. In a mouse model of multiple sclerosis, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide reduced the severity of the disease and decreased the production of pro-inflammatory cytokines. In a mouse model of rheumatoid arthritis, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide reduced inflammation and joint damage. In a mouse model of gout, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide reduced inflammation and pain. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been shown to have cardioprotective effects in a mouse model of myocardial infarction. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome. This allows researchers to study the effects of inhibiting the NLRP3 inflammasome without affecting other pathways. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a small molecule inhibitor, which allows for easy administration and delivery in animal models. One limitation of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is its potential off-target effects. While N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is specific for the NLRP3 inflammasome, it may interact with other proteins or pathways at high concentrations.
Future Directions
There are several potential future directions for research on N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide. One area of interest is the potential use of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide in the treatment of autoimmune diseases, such as lupus and inflammatory bowel disease. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide may have potential as a treatment for sepsis, a systemic inflammatory response to infection. Another area of interest is the development of more potent and specific inhibitors of the NLRP3 inflammasome. Finally, the potential off-target effects of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide should be further studied to ensure its safety and efficacy in clinical applications.
Synthesis Methods
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a base. This produces the intermediate compound, 4-methoxy-3-nitrobenzoyl cyclohexanecarboxylate. The nitro group is then reduced using a reducing agent to produce 4-methoxy-3-aminobenzoyl cyclohexanecarboxylate. This intermediate is then reacted with sodium azide to produce the final product, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of various inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and gout. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and myocardial infarction. Additionally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBPRQDSSRHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-3-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6037147.png)
![6-chloro-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6037166.png)
![2-{4-[4-(benzyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6037174.png)


![(3S)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B6037178.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6037184.png)
![3-anilino-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6037187.png)

![2-[(3-fluorophenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037195.png)
![1-(3-chlorophenyl)-5-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037210.png)
![3-fluoro-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B6037211.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B6037236.png)
